molecular formula C12H22N2O6 B6148042 2-{[(tert-butoxy)carbonyl]({[(tert-butoxy)carbonyl]amino})amino}acetic acid CAS No. 326811-04-5

2-{[(tert-butoxy)carbonyl]({[(tert-butoxy)carbonyl]amino})amino}acetic acid

Cat. No. B6148042
CAS RN: 326811-04-5
M. Wt: 290.3
InChI Key:
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Description

The compound “2-{(tert-butoxy)carbonylcarbonyl]amino})amino}acetic acid” is a complex organic molecule. It is also known as "{[BIS(TERT-BUTOXYCARBONYL)AMINO]OXY}ACETIC ACID" . It has been used in the preparation of indole derivatives as efflux pump inhibitors for the treatment and prevention of bacterial infections .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The InChI code for this compound is 1S/C12H16N2O4/c1-12(2,3)18-11(17)14-9-6-8(4-5-13-9)7-10(15)16/h4-6H,7H2,1-3H3,(H,15,16)(H,13,14,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

The compound “2-{(tert-butoxy)carbonylcarbonyl]amino})amino}acetic acid” is a powder at room temperature . It has a molecular weight of 252.27 . The compound should be stored at room temperature .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[(tert-butoxy)carbonyl]({[(tert-butoxy)carbonyl]amino})amino}acetic acid' involves the protection of the amine group followed by the coupling of the protected amine with the carboxylic acid. The final deprotection step yields the target compound.", "Starting Materials": [ "tert-Butyl carbamate", "tert-Butyl chloroformate", "Glycine", "Diisopropylethylamine", "Dimethylformamide", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Sodium bicarbonate" ], "Reaction": [ "Step 1: Protection of the amine group by reacting glycine with tert-butyl chloroformate and diisopropylethylamine in dimethylformamide to yield N-tert-butoxycarbonyl glycine.", "Step 2: Protection of the amine group in tert-butoxycarbonyl glycine by reacting with tert-butyl carbamate and diisopropylethylamine in dimethylformamide to yield N-tert-butoxycarbonyl-N'-tert-butyl glycine.", "Step 3: Coupling of the protected amine with the carboxylic acid by reacting N-tert-butoxycarbonyl-N'-tert-butyl glycine with glycine tert-butyl ester hydrochloride and diisopropylethylamine in dimethylformamide to yield 2-{[(tert-butoxy)carbonyl]({[(tert-butoxy)carbonyl]amino})amino}acetic acid tert-butyl ester.", "Step 4: Deprotection of the tert-butyl ester and the tert-butoxycarbonyl groups by reacting 2-{[(tert-butoxy)carbonyl]({[(tert-butoxy)carbonyl]amino})amino}acetic acid tert-butyl ester with hydrochloric acid in ethyl acetate to yield 2-{[(tert-butoxy)carbonyl]({[(tert-butoxy)carbonyl]amino})amino}acetic acid.", "Step 5: Neutralization of the reaction mixture by adding sodium bicarbonate and extraction of the product with ethyl acetate." ] }

CAS RN

326811-04-5

Product Name

2-{[(tert-butoxy)carbonyl]({[(tert-butoxy)carbonyl]amino})amino}acetic acid

Molecular Formula

C12H22N2O6

Molecular Weight

290.3

Purity

95

Origin of Product

United States

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